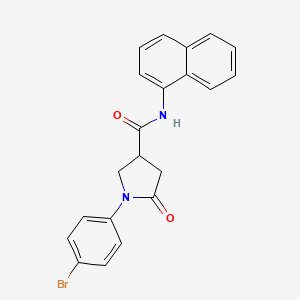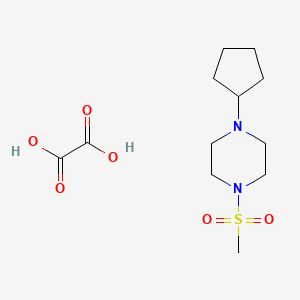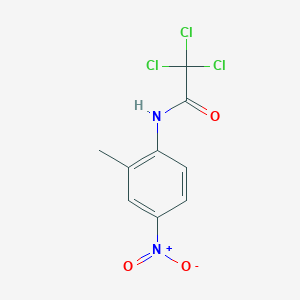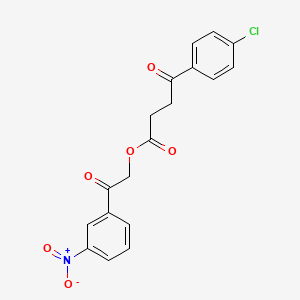
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the field of neuroscience research. BPN-15606 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Wirkmechanismus
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is a positive allosteric modulator of the α7 nAChR, which means that it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased ion flux through the receptor, which is thought to be responsible for the cognitive-enhancing effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have a good safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a selective modulator of the α7 nAChR, which means that it does not interact with other nicotinic receptors or other neurotransmitter systems. This allows for more precise and specific studies of the α7 nAChR and its role in cognitive function. One limitation of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively low potency, which means that high concentrations may be required to achieve significant effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One direction is to investigate the effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function in clinical trials, particularly in patients with Alzheimer's disease and other neurological disorders. Another direction is to develop more potent and selective modulators of the α7 nAChR, which may have even greater therapeutic potential. Finally, future studies could investigate the long-term effects of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide on cognitive function and brain function, as well as its potential for abuse or addiction.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with 1-naphthylamine to form 1-(4-bromophenyl)-1-naphthylamine. This compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then treated with pyrrolidine to form 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, memory, and learning in preclinical studies, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-16-8-10-17(11-9-16)24-13-15(12-20(24)25)21(26)23-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,15H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSTZVMLFYLPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)


![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)